molecular formula C19H23NO6 B15108391 2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)norvalinate

2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)norvalinate

Cat. No.: B15108391
M. Wt: 361.4 g/mol
InChI Key: FOQYHKPZGKUBSI-UHFFFAOYSA-N
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Description

2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)norvalinate is a synthetic organic compound that belongs to the class of coumarins. Coumarins are a group of aromatic compounds with a benzopyrone structure, known for their diverse biological activities and applications in various fields such as medicine, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)norvalinate typically involves the following steps:

    Starting Materials:

    Reaction Conditions: The reaction involves the esterification of 7-hydroxy-2H-chromen-2-one with N-(tert-butoxycarbonyl)norvaline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.

    Purification: The crude product is purified by column chromatography to obtain the desired compound in high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for scalability, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)norvalinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)norvalinate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Medicine: The compound exhibits potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.

    Industry: It is used in the development of materials with specific optical and electronic properties, such as fluorescent dyes and sensors.

Mechanism of Action

The mechanism of action of 2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)norvalinate involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activities.

    Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, and cell proliferation, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-oxo-2H-chromen-7-yl 4-chlorobenzoate: Another coumarin derivative with similar structural features but different functional groups.

    2-oxo-2H-chromen-7-yl 4-tert-butyl-benzoate: A compound with a tert-butyl group attached to the benzoate moiety, exhibiting different chemical properties.

Uniqueness

2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)norvalinate is unique due to the presence of the N-(tert-butoxycarbonyl)norvaline moiety, which imparts specific steric and electronic effects, influencing its reactivity and biological activity.

Properties

Molecular Formula

C19H23NO6

Molecular Weight

361.4 g/mol

IUPAC Name

(2-oxochromen-7-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate

InChI

InChI=1S/C19H23NO6/c1-5-6-14(20-18(23)26-19(2,3)4)17(22)24-13-9-7-12-8-10-16(21)25-15(12)11-13/h7-11,14H,5-6H2,1-4H3,(H,20,23)

InChI Key

FOQYHKPZGKUBSI-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)OC1=CC2=C(C=C1)C=CC(=O)O2)NC(=O)OC(C)(C)C

Origin of Product

United States

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